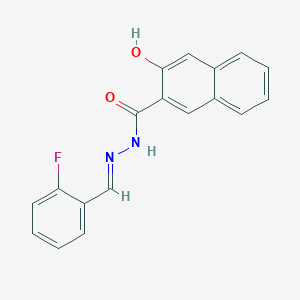

N'-(2-fluorobenzylidene)-3-hydroxy-2-naphthohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N'-(2-fluorobenzylidene)-3-hydroxy-2-naphthohydrazide is a Schiff base compound known for its interesting molecular structure and potential applications in various fields of chemistry. Schiff bases are compounds formed by the condensation of an amine with an aldehyde or ketone, possessing a characteristic C=N bond. These compounds have attracted attention due to their ease of synthesis, structural diversity, and versatile chemical properties.

Synthesis Analysis

The synthesis of Schiff bases like N'-(2-fluorobenzylidene)-3-hydroxy-2-naphthohydrazide typically involves a condensation reaction between an aldehyde and a hydrazide. For example, a related Schiff base, N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide, was synthesized through the condensation of 6-methoxy-2-naphthohydrazide and 4-fluorobenzaldehyde (Yathirajan et al., 2007).

Wissenschaftliche Forschungsanwendungen

Organic Field Effect Transistors

Naphthalene derivatives, including those containing halogen elements such as fluorine, have been synthesized and applied in organic field effect transistors (OFETs). These materials demonstrate high thermal stability and low LUMO energy levels, facilitating air-stable electron transport. Devices based on these materials have shown significant electron mobility and high on/off ratios, making them promising for electronic applications. The microstructure and morphology of the thin films have been investigated to understand their distinct electrical performance, highlighting the role of fluorinated substituents in optimizing molecular arrangement and device performance (Peng & Li, 2018).

Multianalyte Detection and Imaging

A novel photochromic diarylethene bifunctional chemosensor incorporating a hydroxybenzylidene-2-naphthohydrazide group has been developed for multianalyte detection and imaging in live cells. This sensor exhibits multicontrollable and photoswitchable properties, with significant fluorescence enhancement upon interaction with specific metal ions. It has been successfully used as a "naked-eye" colorimetric sensor and for intracellular Al3+ detection, showcasing its potential in analytical chemistry and biological applications (Wang et al., 2019).

Vibrational and Structural Analysis

In-depth vibrational and structural analysis of N′-[(E)-4-Hydroxybenzylidene]-2-(naphthalen-2-yloxy) acetohydrazide has been conducted using DFT-B3LYP/6-311G calculations. This study has provided valuable insights into the compound's bond lengths, vibrational frequencies, and the impact of intra-molecular hydrogen bonding on its properties. This research contributes to a better understanding of the structural and vibrational characteristics of similar compounds, which is crucial for their application in various scientific fields (Srivastava et al., 2014).

Antimicrobial and Herbicidal Activities

The antimicrobial and herbicidal activities of ring-substituted 3-hydroxy-N-phenylnaphthalene-2-carboxanilides have been explored. These compounds exhibit significant biological activities, including inhibition of photosynthetic electron transport and antimicrobial effects against various bacterial strains. Their structure-activity relationships have been discussed, providing insights into their potential applications in agriculture and medicine (Kos et al., 2013).

Eigenschaften

IUPAC Name |

N-[(E)-(2-fluorophenyl)methylideneamino]-3-hydroxynaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN2O2/c19-16-8-4-3-7-14(16)11-20-21-18(23)15-9-12-5-1-2-6-13(12)10-17(15)22/h1-11,22H,(H,21,23)/b20-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXFHBCLORKRHK-RGVLZGJSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC=CC=C3F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC=CC=C3F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(E)-(2-fluorophenyl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5579343.png)

![2-amino-4-(5-ethyl-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5579359.png)

![N,N-dimethyl-N'-{[(5-phenyl-2-pyrimidinyl)amino]carbonyl}-1,2-benzenedisulfonamide](/img/structure/B5579376.png)

![N'-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-4-chlorobenzenesulfonohydrazide](/img/structure/B5579395.png)

![6-{[(4aS*,7aR*)-4-ethyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5579401.png)

![5-(2-chlorophenyl)-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-furamide](/img/structure/B5579419.png)

![(4aS*,7aR*)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579437.png)